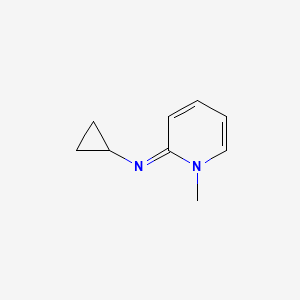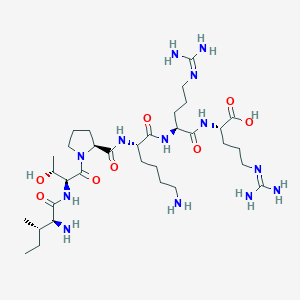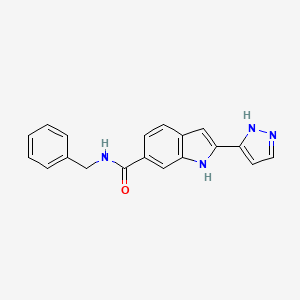![molecular formula C14H11NO B14219171 {4-[(Pyridin-3-yl)ethynyl]phenyl}methanol CAS No. 830329-24-3](/img/structure/B14219171.png)
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol is a chemical compound that features a pyridine ring attached to a phenyl ring through an ethynyl linkage, with a methanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Pyridin-3-yl)ethynyl]phenyl}methanol typically involves the coupling of a pyridine derivative with a phenylacetylene derivative. One common method is the Sonogashira coupling reaction, which uses palladium and copper catalysts to facilitate the formation of the carbon-carbon triple bond between the pyridine and phenyl rings. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to form a single or double bond.
Substitution: The hydrogen atoms on the phenyl or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used for the reduction of the triple bond.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 4-[(Pyridin-3-yl)ethynyl]benzaldehyde or 4-[(Pyridin-3-yl)ethynyl]benzoic acid.
Reduction: Formation of 4-[(Pyridin-3-yl)ethenyl]phenylmethanol or 4-[(Pyridin-3-yl)ethyl]phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of {4-[(Pyridin-3-yl)ethynyl]phenyl}methanol involves its interaction with specific molecular targets. The ethynyl linkage and the presence of the pyridine ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The methanol group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Pyridin-2-yl)ethynyl]phenylmethanol
- 4-[(Pyridin-4-yl)ethynyl]phenylmethanol
- 4-[(Pyridin-3-yl)ethynyl]benzyl alcohol
Uniqueness
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and selectivity towards biological targets. The presence of the methanol group also provides additional functionalization possibilities, making it a versatile compound for various applications .
Properties
CAS No. |
830329-24-3 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
[4-(2-pyridin-3-ylethynyl)phenyl]methanol |
InChI |
InChI=1S/C14H11NO/c16-11-14-7-4-12(5-8-14)3-6-13-2-1-9-15-10-13/h1-2,4-5,7-10,16H,11H2 |
InChI Key |
SHSBSAZHWHUONA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C#CC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


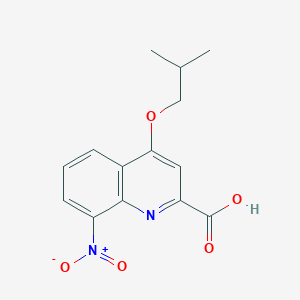
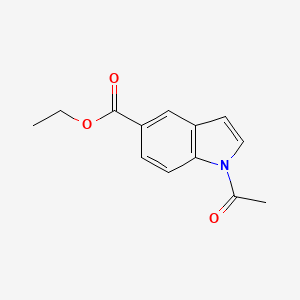
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
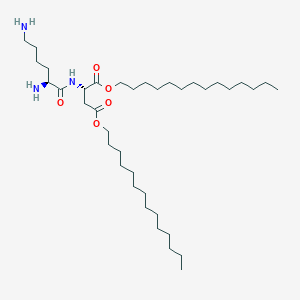

![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
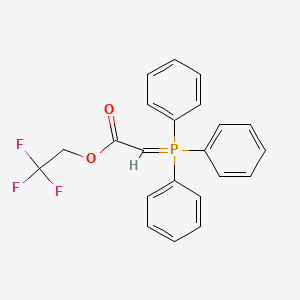
![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)
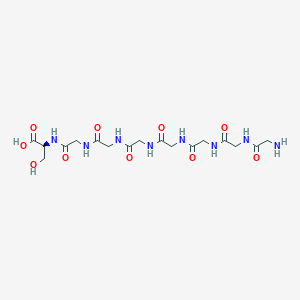
![2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-](/img/structure/B14219148.png)
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)
